molecular formula C16H21NO4 B1439340 N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid CAS No. 903094-83-7

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Cat. No.: B1439340
CAS No.: 903094-83-7
M. Wt: 291.34 g/mol
InChI Key: WDICICLPVPLNHO-UHFFFAOYSA-N
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Description

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under acidic conditions .

Scientific Research Applications

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has a wide range of scientific research applications:

Future Directions

The future directions of this compound involve its application in dipeptide synthesis . A recovery test indicated that the [emim][Boc-Ala] can be recycled at least four times in the model reaction without significant loss of activity .

Preparation Methods

The synthesis of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be easily removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids such as 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid and 3-((tert-Butoxycarbonyl)amino)propanoic acid . These compounds also feature the Boc protecting group, but differ in their core structures. The uniqueness of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid lies in its tetrahydronaphthalene core, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDICICLPVPLNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669947
Record name 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903094-83-7
Record name 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

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